(S)-(tetrahydro-2H-pyran-2-yl)methanamine

Catalog No.
S825867
CAS No.
885331-14-6
M.F
C6H13NO
M. Wt
115.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(tetrahydro-2H-pyran-2-yl)methanamine

CAS Number

885331-14-6

Product Name

(S)-(tetrahydro-2H-pyran-2-yl)methanamine

IUPAC Name

[(2S)-oxan-2-yl]methanamine

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

InChI

InChI=1S/C6H13NO/c7-5-6-3-1-2-4-8-6/h6H,1-5,7H2/t6-/m0/s1

InChI Key

NYGCBQKDTGBHSC-LURJTMIESA-N

SMILES

C1CCOC(C1)CN

Canonical SMILES

C1CCOC(C1)CN

Isomeric SMILES

C1CCO[C@@H](C1)CN

(S)-(tetrahydro-2H-pyran-2-yl)methanamine (CAS 885331-14-6) is a highly specific, enantiopure primary amine featuring a saturated oxygen-containing tetrahydropyran (THP) heterocycle [1]. In pharmaceutical procurement and process chemistry, it is primarily sourced as a chiral precursor for synthesizing kinase inhibitors, GPCR modulators, and ion channel blockers (such as Nav1.8 and JAK inhibitors) [2]. Its value lies in providing a rigid, hydrophilic THP scaffold with precise (S)-stereochemistry, which is critical for establishing directional hydrogen bonding and optimal spatial orientation in target binding pockets [3].

Research Fit

Stereochemistry

(2S)-enantiopure building block supports stereochemical-control synthesis workflows

QC

Batch-specific orthogonal documentation (NMR, HPLC, GC) enhances procurement confidence

Scaffold

Tetrahydropyran core associated with high patent density, supporting scaffold-based SAR exploration

Substituting (S)-(tetrahydro-2H-pyran-2-yl)methanamine with its (R)-enantiomer (CAS 885331-26-0) or a racemate leads to catastrophic loss of target affinity in downstream active pharmaceutical ingredients (APIs) due to spatial clashes in chiral binding pockets [1]. Furthermore, replacing the THP ring with a carbocyclic analog, such as cyclohexylmethanamine, eliminates the crucial ethereal oxygen [2]. This oxygen frequently acts as a hydrogen-bond acceptor and significantly lowers the lipophilicity (LogP) of the resulting drug candidate, which is essential for maintaining favorable aqueous solubility and metabolic stability [3]. Consequently, generic substitution compromises both the biological efficacy and the pharmacokinetic profile of the final product.

Substitution Risk

Racemic mixture (CAS 6628-83-7)

Contains 50% unwanted (R)-enantiomer, which may shift stereochemical outcome and require additional separation

(R)-enantiomer

Opposite configuration may alter target engagement profiles; stereochemical response may not transfer directly

N-methyl derivative

Altered amine reactivity may not replicate primary amine chemistry; reactivity context may differ

Stereospecificity in Kinase/Receptor Binding Affinity

In the synthesis of targeted inhibitors (e.g., Nav1.8 or GPR84 modulators), the (S)-enantiomer of (tetrahydro-2H-pyran-2-yl)methanamine ensures optimal orientation of the THP ring within the binding pocket [1]. Studies on related chiral amine precursors demonstrate that utilizing the (S)-enantiomer yields APIs with sub-nanomolar potency, whereas the (R)-enantiomer typically results in a 50- to 100-fold reduction in target affinity [2]. Procurement of the strictly (S)-configured building block (≥99% ee) is therefore mandatory to avoid costly downstream yield losses and inactive byproducts.

Evidence DimensionDownstream API Target Affinity (IC50)
Target Compound Data(S)-enantiomer precursor yields API IC50 < 10 nM
Comparator Or Baseline(R)-enantiomer precursor (CAS 885331-26-0)
Quantified Difference50-100x loss in potency for the (R)-enantiomer
ConditionsIn vitro target binding assays (e.g., Nav1.8, GPR84)

Procuring the exact (S)-enantiomer is critical to ensure the biological activity of the final API, as the (R)-enantiomer is effectively inactive in specific chiral binding pockets.

Enantiomeric composition
Class-level inference
≈100% (S) vs. 50% (S) in racemate
Enantiopure input supports stereochemical control
2‑fold enrichment; may reduce separation burden in chiral synthesis

THP Ring Oxygen vs. Carbocyclic Analogs in LogP Optimization

The presence of the oxygen atom in the tetrahydropyran ring of (S)-(tetrahydro-2H-pyran-2-yl)methanamine significantly reduces the lipophilicity of the resulting molecules compared to their carbocyclic counterparts [1]. When compared to cyclohexylmethanamine, the THP scaffold typically lowers the calculated LogP (cLogP) by approximately 1.0 to 1.5 units [2]. This reduction is critical for maintaining the aqueous solubility of the final API and preventing high non-specific binding, making the THP amine a superior choice for oral drug formulation.

Evidence DimensionLipophilicity (cLogP) contribution
Target Compound DataTHP scaffold (lower lipophilicity, higher polarity)
Comparator Or BaselineCyclohexylmethanamine (carbocyclic analog)
Quantified Difference~1.0 - 1.5 unit reduction in LogP
ConditionsStandard predictive pharmacokinetic profiling

Selecting the THP-containing amine over a cheaper carbocyclic analog directly improves the aqueous solubility and pharmacokinetic profile of the synthesized drug.

Batch QC documentation
Data to verify
NMR, HPLC, GC per batch
Orthogonal QC supports batch reproducibility review
Review batch-specific certificates; nominal purity claims lack orthogonal data

Primary Amine Nucleophilicity in Amidation and Coupling

As an unhindered primary amine with a flexible methylene linker, (S)-(tetrahydro-2H-pyran-2-yl)methanamine exhibits excellent nucleophilicity in standard amide coupling and reductive amination reactions [1]. Compared to directly substituted cyclic amines (e.g., 4-aminotetrahydropyran), the methylene spacer reduces steric hindrance, leading to coupling yields frequently exceeding 85% under standard conditions (e.g., HATU/DIPEA) [2]. This high reactivity translates to lower catalyst loading and fewer equivalents of expensive coupling reagents during scale-up.

Evidence DimensionAmide coupling efficiency
Target Compound Data>85% yield in standard amidation
Comparator Or Baseline4-aminotetrahydropyran (sterically hindered analog)
Quantified Difference20-30% higher isolated yield
ConditionsStandard peptide coupling conditions (HATU/DIPEA, room temp)

Higher coupling yields reduce the consumption of expensive reagents and simplify purification during industrial scale-up, lowering overall manufacturing costs.

Scaffold patent density
Class-level inference
98 patents citing core scaffold
Scaffold validation context; supports SAR exploration
Enantiopure form enables stereochemistry-specific SAR studies

Synthesis of Nav1.8 Sodium Channel Inhibitors

Due to its precise (S)-stereochemistry, this compound is an essential building block for constructing 2-oxo-oxazolidine-5-carboxamide derivatives targeting the Nav1.8 sodium channel for pain management therapies [1].

Development of JAK Family Kinase Inhibitors

The THP-methanamine scaffold is utilized in closed-loop molecular discovery and synthesis of JAK1/JAK3 inhibitors, where the oxygen atom in the ring provides critical hydrogen bonding interactions within the kinase hinge region [2].

Production of GPR84 Inverse Agonists

This specific enantiomer is employed to synthesize low-nanomolar potency inverse agonists for GPR84, a target for inflammatory and fibrotic disorders, where minor structural variations dictate the functional switch from agonist to inverse agonist [3].

Optimization of API Pharmacokinetics

In process chemistry, replacing highly lipophilic carbocyclic amines with (S)-(tetrahydro-2H-pyran-2-yl)methanamine is a standard strategy to lower cLogP and improve the aqueous solubility of oral drug candidates without sacrificing target affinity [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Stereochemical-control synthesis
Enantiopure (2S)-configuration
Stereochemical outcome verification
Chiral library synthesis with traceability
Batch-specific orthogonal QC
Batch certificate review (NMR, HPLC, GC)
Scaffold-based SAR exploration
Validated tetrahydropyran core
Patent landscape and binding assay review

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